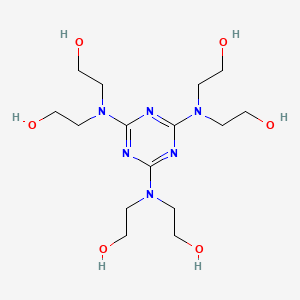
2,2',2'',2''',2'''',2'''''-(1,3,5-triazine-2,4,6-triyl)tris(azanetriyl)hexaethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,2’‘,2’‘’,2’‘’‘,2’‘’‘’-(1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakisethanol is a complex organic compound that belongs to the class of triazine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’‘,2’‘’,2’‘’‘,2’‘’‘’-(1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakisethanol typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide. The reaction is usually carried out under controlled conditions to ensure the formation of the desired triazine core. The hexakisethanol groups are then introduced through subsequent reactions involving appropriate reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale trimerization processes followed by functionalization steps to introduce the hexakisethanol groups. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’,2’‘,2’‘’,2’‘’‘,2’‘’‘’-(1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakisethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the triazine core or the hexakisethanol groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce reduced triazine derivatives. Substitution reactions can result in a wide range of functionalized triazine compounds.
Wissenschaftliche Forschungsanwendungen
2,2’,2’‘,2’‘’,2’‘’‘,2’‘’‘’-(1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakisethanol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a component in drug design.
Medicine: Explored for its potential therapeutic properties, including its use in drug delivery systems.
Wirkmechanismus
The mechanism of action of 2,2’,2’‘,2’‘’,2’‘’‘,2’‘’‘’-(1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakisethanol involves its interaction with specific molecular targets and pathways. The triazine core can interact with various enzymes and receptors, modulating their activity. The hexakisethanol groups may enhance the solubility and bioavailability of the compound, facilitating its effects in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of melamine resins and its applications in materials science.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in the production of disinfectants and herbicides.
Uniqueness
2,2’,2’‘,2’‘’,2’‘’‘,2’‘’‘’-(1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakisethanol is unique due to its highly functionalized structure, which provides multiple sites for chemical modification and interaction. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
4403-08-1 |
|---|---|
Molekularformel |
C15H30N6O6 |
Molekulargewicht |
390.44 g/mol |
IUPAC-Name |
2-[[4,6-bis[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C15H30N6O6/c22-7-1-19(2-8-23)13-16-14(20(3-9-24)4-10-25)18-15(17-13)21(5-11-26)6-12-27/h22-27H,1-12H2 |
InChI-Schlüssel |
XGXKWMBOZAECME-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)N(CCO)C1=NC(=NC(=N1)N(CCO)CCO)N(CCO)CCO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-Piperidinecarboxylic acid, 4-[2-(aminooxy)ethoxy]-, 1,1-dimethylethyl ester](/img/structure/B8501730.png)
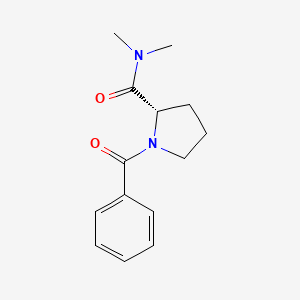

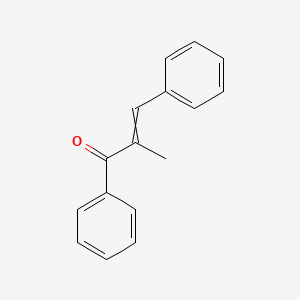
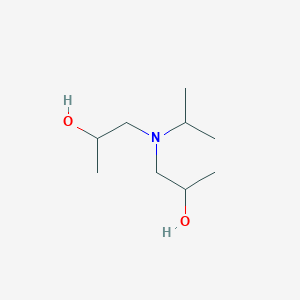
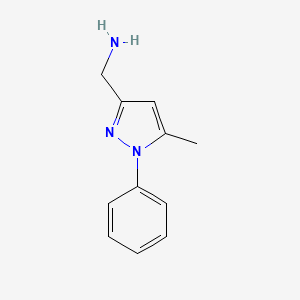
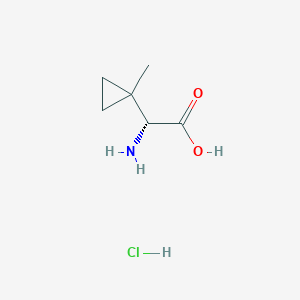

![8-Bromo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B8501764.png)
![N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine hydrochloride](/img/structure/B8501765.png)

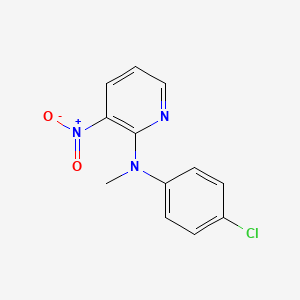

![[3-Bromo-1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetic acid](/img/structure/B8501806.png)
